5,4'-Dihydroxy-7,3',5'-trimethoxyflavone

CAS No.: 107316-94-9

Cat. No.: VC1909577

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107316-94-9 |

|---|---|

| Molecular Formula | C18H16O7 |

| Molecular Weight | 344.3 g/mol |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one |

| Standard InChI | InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3 |

| Standard InChI Key | VIKKUMIXGIDYKY-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O |

Introduction

Chemical Structure and Properties

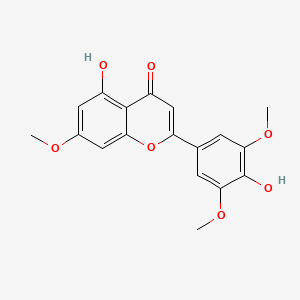

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone belongs to the class of O-methylated flavonoids with the molecular formula C₁₈H₁₆O₇ and a molecular weight of 344.30 g/mol . Its IUPAC name is 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one . The compound is characterized by a flavone backbone with specific substitution patterns: hydroxyl groups at positions 5 and 4', and methoxy groups at positions 7, 3', and 5' .

Physical and Chemical Properties

The compound exhibits the following key physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆O₇ |

| Molecular Weight | 344.30 g/mol |

| Exact Mass | 344.08960285 g/mol |

| Topological Polar Surface Area (TPSA) | 94.40 Ų |

| XlogP | 2.00 |

| Atomic LogP (AlogP) | 2.90 |

| H-Bond Acceptor | 7 |

| H-Bond Donor | 2 |

| Rotatable Bonds | 4 |

These properties contribute to its solubility profile and ability to interact with biological systems . The compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Identification and Nomenclature

Several identification systems have been established for this compound:

| Identifier | Value |

|---|---|

| CAS Number | 107316-94-9 |

| PubChem CID | 15222911 |

| ChEBI ID | CHEBI:67647 |

| ChEMBL ID | CHEMBL470242 |

| InChI Key | VIKKUMIXGIDYKY-UHFFFAOYSA-N |

The compound is also known by several synonyms, including 7-methoxytricin, 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one, and 7,3',5'-tri-O-methyltricetin .

Natural Sources and Occurrence

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone has been isolated from various plant sources. It has been identified in several bamboo species, most notably from the stems of Sinocalamus affinis . Additionally, it has been reported in Bambusa emeiensis and Linostoma pauciflorum .

The compound is functionally related to 3',5'-di-O-methyltricetin and is considered a plant metabolite with specific roles in plant physiology and defense mechanisms . Its presence in these plants suggests potential ecological roles, possibly in plant defense against pathogens or environmental stressors.

Pharmacological Properties and Biological Activities

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone exhibits a range of pharmacological properties that make it a compound of interest for various therapeutic applications.

Antioxidant Activity

The compound demonstrates significant antioxidant properties through its ability to scavenge free radicals and reduce oxidative stress. This activity is primarily attributed to the hydroxyl groups at positions 5 and 4', which can donate hydrogen atoms to neutralize reactive oxygen species. The antioxidant capacity of this flavonoid contributes to its potential protective effects against oxidative damage in biological systems.

Anti-inflammatory Activity

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone exhibits anti-inflammatory properties through multiple mechanisms. It inhibits the production of pro-inflammatory cytokines and enzymes, particularly cyclooxygenase-2 (COX-2). This enzyme inhibition leads to reduced synthesis of prostaglandins, which are key mediators of inflammation. The compound's anti-inflammatory effects suggest potential applications in the management of inflammatory conditions.

Anticancer Properties

One of the most promising aspects of 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone is its anticancer activity. Research has shown that this flavonoid can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. Additionally, it inhibits cell proliferation, making it a potential candidate for cancer therapy.

Mechanism of Action

The biological activities of 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone are attributed to its interactions with various molecular targets and cellular pathways.

Antioxidant Mechanism

The antioxidant activity of this flavonoid involves:

-

Direct scavenging of free radicals through hydrogen donation from hydroxyl groups

-

Chelation of metal ions that catalyze oxidation reactions

-

Inhibition of pro-oxidant enzymes

Anti-inflammatory Mechanism

The anti-inflammatory effects are mediated through:

-

Inhibition of cyclooxygenase-2 (COX-2) and other inflammatory enzymes

-

Reduction in pro-inflammatory cytokine production

-

Modulation of NF-κB and other inflammatory signaling pathways

Anticancer Mechanism

The compound's anticancer activities involve multiple mechanisms:

-

Induction of apoptosis through activation of caspase pathways

-

Inhibition of cell proliferation and cell cycle arrest

-

Enhancement of conventional chemotherapeutic efficacy

-

Potential modulation of drug resistance mechanisms

Synthesis and Preparation Methods

The synthesis of 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone can be accomplished through various methods, including both chemical synthesis and extraction from natural sources.

Chemical Synthesis

Chemical synthesis typically involves a series of reactions starting from suitable precursors such as 2-hydroxyacetophenone derivatives and appropriately substituted benzaldehydes. The synthetic route generally includes:

-

Claisen-Schmidt condensation to form chalcones

-

Oxidative cyclization to form the flavone core structure

-

Selective methylation and protection/deprotection strategies to achieve the desired pattern of methoxy and hydroxyl substituents

The specific reaction conditions, including temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Extraction from Natural Sources

Extraction from plant sources, particularly bamboo species, provides an alternative approach. The typical procedure involves:

-

Collection and preparation of plant material

-

Extraction with appropriate solvents (often ethanol, methanol, or acetone)

-

Fractionation using various chromatographic techniques

-

Purification and crystallization to obtain the pure compound

This approach can be advantageous for obtaining naturally occurring forms of the compound, although yields may be lower compared to chemical synthesis.

Comparison with Related Flavonoids

Understanding the structural and functional relationships between 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone and related flavonoids provides insights into structure-activity relationships and potential applications.

| Compound | Structural Differences | Activity Comparison |

|---|---|---|

| Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) | Has hydroxyl at position 7 instead of methoxy | Similar anti-inflammatory properties, possibly greater antioxidant capacity due to additional hydroxyl group |

| 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | Different hydroxylation pattern (hydroxyl at position 7) | Similar anticancer properties but different potency and specificity |

| 3',5-Dihydroxy-3,4',7-trimethoxyflavone | Different pattern of methoxy and hydroxyl groups | Different biological activity profile, metabolic pathway involvement |

These comparisons highlight how specific substitution patterns affect biological activities and suggest directions for structure-based drug design targeting specific therapeutic applications.

Research Applications and Future Perspectives

The diverse properties of 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone suggest numerous research applications and future directions for investigation.

Current Research Applications

Current applications in scientific research include:

-

Model compound for studying flavonoid chemistry and synthesis

-

Investigation of mechanisms of action in cancer cells, particularly breast cancer

-

Exploration of synergistic effects with conventional chemotherapeutic agents

-

Study of structure-activity relationships in flavonoids

Future Research Directions

Promising areas for future research include:

-

Development of semi-synthetic derivatives with enhanced bioavailability and specificity

-

Clinical investigations of efficacy in cancer treatment, particularly as an adjuvant therapy

-

Exploration of potential applications in inflammatory conditions

-

Investigation of formulation strategies to overcome bioavailability limitations

-

Detailed mechanistic studies to elucidate precise molecular targets

Challenges and Limitations

Several challenges need to be addressed to fully realize the potential of this compound:

-

Limited bioavailability due to poor water solubility

-

Complex synthesis with potential for byproduct formation

-

Need for more extensive in vivo studies to confirm efficacy and safety

-

Limited understanding of interactions with drug metabolizing enzymes and transporters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume